N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-furyl)ethenyl]benzamide
Description
Properties
Molecular Formula |
C18H18N2O5S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C18H18N2O5S/c21-17(13-5-2-1-3-6-13)20-16(11-15-7-4-9-25-15)18(22)19-14-8-10-26(23,24)12-14/h1-7,9,11,14H,8,10,12H2,(H,19,22)(H,20,21)/b16-11- |
InChI Key |
URZWIEAYHIQRMY-WJDWOHSUSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-furyl)ethenyl]benzamide involves multiple steps, including the formation of the thienyl and furyl groups, followed by their coupling with the benzamide moiety. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the reactions. For example, the use of palladium catalysts in a Suzuki coupling reaction can be employed to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-furyl)ethenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-furyl)ethenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-furyl)ethenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)ethenyl]benzamide
- N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide
Uniqueness
N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-furyl)ethenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-furyl)ethenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Benzamide derivative
- Functional Groups :
- Ethenyl group attached to a furan ring
- Tetrahydrothienyl moiety with a dioxidation state
- Amide linkage contributing to its biological activity
The molecular formula of the compound is with a molecular weight of approximately 509.54 g/mol .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cell cycle and apoptosis .
- Antitumor Activity : Preliminary studies suggest that similar compounds exhibit antiproliferative effects against various cancer cell lines, promoting apoptosis and cell cycle arrest .
Anticancer Properties
Several studies have investigated the anticancer properties of related compounds. For instance:
- HDAC Inhibition : A study reported that derivatives with similar structural features demonstrated potent HDAC inhibition, leading to increased apoptosis in HepG2 liver cancer cells. The IC50 values for these compounds ranged from 95 nM to over 1 μM, indicating significant potency .
| Compound | IC50 (nM) | Cell Line | Mechanism |
|---|---|---|---|
| FNA | 95.48 | HepG2 | HDAC Inhibition |
| SAHA | 17.25 | HepG2 | HDAC Inhibition |
Other Biological Activities
In addition to anticancer effects, research has suggested that compounds with similar characteristics may also exhibit:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, potentially offering therapeutic avenues for infectious diseases.
- Anti-inflammatory Effects : Compounds within this class are being explored for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-[(Z)-1-{...}]benzamide?
The synthesis typically involves multi-step reactions, including amidation, coupling, and oxidation. Key reagents include sodium borohydride (for reduction) and palladium/nickel catalysts (for cross-coupling). Reaction conditions such as temperature (often 50–80°C), solvent choice (e.g., ethanol or THF), and pH control (neutral to mildly acidic) are crucial for high yields (>80%) and purity (>95%). Purification via column chromatography or recrystallization is recommended. Analytical validation via NMR and HPLC ensures structural fidelity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : Confirms molecular structure by identifying proton environments (e.g., furyl protons at δ 6.5–7.5 ppm and benzamide aromatic protons at δ 7.2–8.0 ppm).
- HPLC : Determines purity (>95% threshold for biological studies).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS showing [M+H]+ peaks).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with tailored properties?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for improved stability or binding affinity. Molecular docking identifies potential interactions with biological targets (e.g., enzymes or receptors). Coupling computational insights with experimental synthesis (e.g., introducing electron-withdrawing groups to the furyl moiety) can optimize pharmacokinetic profiles .
Q. What strategies resolve contradictions in reported biological activity data?
Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardized protocols (e.g., fixed IC50 measurement intervals) and orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) improve reproducibility. Meta-analyses of SAR data can isolate structural determinants of activity .
Q. How do reaction mechanisms differ between synthetic routes?
For example, amidation via carbodiimide coupling (e.g., EDC/HOBt) proceeds through an active ester intermediate, while palladium-catalyzed cross-coupling involves oxidative addition and reductive elimination steps. Kinetic studies (e.g., monitoring via in-situ IR) and isotopic labeling (e.g., ¹⁵N) clarify mechanistic pathways .
Methodological Considerations
Q. How to evaluate the stability of this compound under physiological conditions?
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC.
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures.
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation products. Stability data inform formulation strategies (e.g., lyophilization for long-term storage) .
Q. What approaches validate target engagement in biological systems?
- Cellular Thermal Shift Assay (CETSA) : Confirms compound-target binding by measuring protein melting shifts.
- Pull-Down Assays : Use biotinylated derivatives to isolate target proteins for MS identification.
- Knockout Models : Compare activity in wild-type vs. gene-edited cells to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
